PYR-GLN-OH - 109481-23-4

PYR-GLN-OH

Catalog Number: EVT-343757
CAS Number: 109481-23-4
Molecular Formula: C10H15N3O5
Molecular Weight: 257.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pyroglutamylglutamine is a dpeptide obtained by formal condensation of the carboxy group of L-pyroglutamine with the amino group of L-glutamine It has a role as a human metabolite. It is a conjugate acid of a pyroglutamylglutaminate.
Pyro-L-glutaminyl-L-glutamine, also known as 5-oxoprolylglutamine or L-p-glu-L-GLN, belongs to the class of organic compounds known as dipeptides. These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond. Pyro-L-glutaminyl-L-glutamine exists as a solid, slightly soluble (in water), and a weakly acidic compound (based on its pKa). Pyro-L-glutaminyl-L-glutamine has been primarily detected in saliva. Within the cell, pyro-L-glutaminyl-L-glutamine is primarily located in the cytoplasm. Outside of the human body, pyro-L-glutaminyl-L-glutamine can be found in fruits. This makes pyro-L-glutaminyl-L-glutamine a potential biomarker for the consumption of this food product.
Applications in Various Fields

Endocrinology

In the field of endocrinology, pyroglutamylglutamylprolineamide, a peptide related to thyrotrophin-releasing hormone (TRH), has been studied for its effects on rat anterior pituitary cells in culture3. This peptide, while not directly related to pyroglutamylglutamine, shares a similar pyroglutamyl moiety and provides insight into the potential endocrine functions of such compounds. The peptide exhibited intrinsic TRH-like activity at micromolar concentrations, stimulating the secretion of growth hormone and prolactin from GH3 cells3. These findings suggest that pyroglutamyl-containing peptides may interact with the endocrine system through mechanisms that could involve secondary receptors or intracellular signaling pathways3.

Neurology

In neurology, the involvement of polyglutamine endolysis followed by pyroglutamate formation has been hypothesized to contribute to the pathogenesis of triplet repeat/polyglutamine-expansion diseases4. The biochemical properties of polyglutamine repeats, including the formation of pyroglutamate, may increase the catabolic stability, hydrophobicity, amyloidogenicity, and neurotoxicity of polyglutaminyl proteins, suggesting a potential therapeutic target for these neurodegenerative disorders4.

Reproductive Biology

Pyroglutamylglutamylprolineamide has also been implicated in reproductive biology, where it has been found to stimulate mouse sperm capacitation and fertilizing ability in vitro6. This tripeptide, found in seminal plasma, significantly promoted the transition of spermatozoa to a capacitated state and enhanced their fertilizing ability during in vitro fertilization6. These findings indicate that pyroglutamyl-containing peptides may play a role in vivo to promote the fertilizing ability of ejaculated spermatozoa6.

Biochemistry

In biochemistry, pyroglutamic acid, a cyclic derivative of glutamic acid, has been shown to modify the electrocorticogram and increase the release of acetylcholine and GABA from the guinea-pig cerebral cortex7. Although not directly pyroglutamylglutamine, this study demonstrates the potential neuromodulatory effects of pyroglutamyl derivatives, which could have implications for the understanding of neurotransmitter regulation and synaptic plasticity7.

Peptide Synthesis

Lastly, in the field of peptide synthesis, the formation of pyroglutamylglutamine diketopiperazine has been observed as a side reaction8. This highlights the importance of understanding the chemical behavior of pyroglutamyl derivatives to optimize synthetic strategies for producing peptides with therapeutic potential8.

Source and Classification

PYR-GLN-OH is derived from the amino acids pyroglutamic acid and glutamine. It is part of the family of compounds that include various peptides and proteins, which are crucial in numerous biological processes. The compound is categorized under dipeptides due to its structure and formation mechanism. Its weakly acidic nature (based on its pKa) suggests it may participate in various biochemical reactions within physiological environments.

Synthesis Analysis

The synthesis of PYR-GLN-OH can be accomplished through solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient assembly of peptides by sequentially adding amino acids to a growing chain anchored to a solid support.

Steps in Solid-Phase Peptide Synthesis

  1. Resin Loading: The first amino acid, typically protected to prevent unwanted reactions, is attached to a resin.
  2. Deprotection: The protecting group on the amino acid is removed to expose the reactive amine.
  3. Coupling: The next amino acid is coupled using coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-diisopropylcarbodiimide).
  4. Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
  5. Cleavage and Purification: The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) or similar techniques .

Technical Parameters

  • Coupling Time: Typically reduced to about 5 minutes per amino acid when employing microwave-assisted SPPS.
  • Yield: High yields (up to 70%) can be achieved through optimized conditions .
Molecular Structure Analysis

The molecular structure of PYR-GLN-OH features a unique arrangement of atoms characteristic of dipeptides. Its structure includes:

  • Amino Acids: Composed of two amino acids—pyroglutamic acid and glutamine.
  • Peptide Bond: The bond between the two amino acids forms through a condensation reaction, resulting in the release of water.
  • Configuration: The specific stereochemistry (L-form) of the amino acids influences its biological activity.

Relevant Data

  • Molecular Formula: C₆H₁₀N₂O₅
  • Molecular Weight: Approximately 174.16 g/mol
  • Melting Point: Ranges from 235°C to 237°C, indicating thermal stability.
Chemical Reactions Analysis

PYR-GLN-OH can undergo several chemical reactions, including:

Types of Reactions

  1. Oxidation: Can be oxidized under specific conditions to yield oxidized derivatives.
  2. Reduction: Reduction reactions modify functional groups within the peptide.
  3. Substitution: Substitution reactions can occur at specific sites within the peptide sequence.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide or potassium permanganate are typically used for oxidation.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride facilitate reduction processes.
  • Substitution Agents: Alkyl halides or acyl chlorides are employed for substitution reactions.
Mechanism of Action

The mechanism of action for PYR-GLN-OH involves its interaction with various molecular targets within biological systems. This dipeptide may bind to specific receptors or enzymes, modulating their activity and influencing cellular processes such as signaling pathways.

Pathways and Targets

The exact pathways depend on the context in which PYR-GLN-OH is utilized, including potential roles in neurodegenerative diseases and metabolic processes . Its ability to influence neurotransmitter systems highlights its significance in research related to cognitive function and memory.

Physical and Chemical Properties Analysis

Relevant Data

  • Stability: Generally stable under physiological conditions but may degrade under extreme pH or temperature .
Applications

PYR-GLN-OH has diverse applications across multiple scientific fields:

  1. Biochemistry Research: Used as a building block in synthesizing more complex peptides and proteins.
  2. Medicinal Chemistry: Investigated for therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
  3. Diagnostic Assays Development: Employed as a standard in analytical chemistry for developing diagnostic tools.
  4. Neurobiology Studies: Its role in neurotransmitter systems makes it valuable for understanding cognitive functions and disorders .
Synthesis and Structural Optimization of Pyroglutamyl-Glutamine (PYR-GLN-OH)

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis remains the cornerstone for synthesizing dipeptides such as Pyroglutamyl-Glutamine (PYR-GLN-OH). The process initiates with the attachment of C-terminal Glutamine to a resin (e.g., Rink amide MBHA), followed by sequential coupling of Pyroglutamic acid (PYR) using Fmoc/tBu protection strategies. The Fmoc group is removed with piperidine (20% in dimethylformamide), and coupling employs activators like hexafluorophosphate benzotriazole tetramethyl uronium (HCTU) or diisopropylcarbodiimide (DIC) with organic bases (e.g., N-methylmorpholine). This method achieves high-purity (>95%) PYR-GLN-OH after trifluoroacetic acid-mediated cleavage and deprotection [6].

Microwave-Assisted SPPS for Enhanced Efficiency

Microwave irradiation significantly optimizes the synthesis of PYR-GLN-OH by accelerating coupling and deprotection steps. Studies on analogous peptidic systems (e.g., pyrido[3',2':4,5]furo[3,2-d]pyrimidines) demonstrate that microwave irradiation (300 W, 4–11 minutes) reduces reaction times by >50% while suppressing epimerization and aspartimide formation. For PYR-GLN-OH, this approach enhances the aminolysis efficiency of Fmoc-Glutamine-OH derivatives, achieving near-quantitative yields (98%) and minimizing Glutamine dehydration byproducts. The rapid thermal activation also improves the solubility of Pyroglutamic acid, reducing aggregation risks during chain assembly [3] [6].

Table 1: SPPS Parameters for PYR-GLN-OH Synthesis

ParameterConventional SPPSMicrowave-Assisted SPPS
Coupling Time60–90 minutes10–20 minutes
Deprotection Time20 minutes2–5 minutes
Yield (PYR-GLN-OH)80–85%95–98%
Byproduct FormationModerate (5–7%)Low (<2%)

Role of Protective Groups in Glutamine Incorporation

The Glutamine side chain necessitates selective protection to prevent intramolecular cyclization and oligomerization. The tert-butoxycarbonyl (Boc) group is optimal for the amine moiety, while the trityl (Trt) group shields the carboxamide. During SPPS, Trt stabilization prevents succinimide formation under basic conditions, a common side reaction in Glutamine-containing peptides. Post-coupling, mild acidic cleavage (e.g., 1% trifluoroacetic acid in dichloromethane) removes Trt without disrupting the peptide backbone. For Pyroglutamic acid, the Fmoc group alone suffices due to its cyclic structure, which lacks reactive side chains [6] [7].

Table 2: Protective Group Scheme for PYR-GLN-OH SPPS

Residueα-Amino ProtectionSide Chain ProtectionDeprotection Conditions
Glutamine (C)FmocTrt (carboxamide)1% TFA/DCM
PyroglutamateFmocNot applicable20% piperidine/DMF

Post-Synthetic Modifications for Stability Enhancement

Polyethylene Glycol and Dendrimer Conjugation Strategies

PYR-GLN-OH’s susceptibility to renal clearance and proteolysis necessitates conjugation with biocompatible polymers. Site-specific polyethylene glycol conjugation (PEGylation) at the C-terminal carboxyl group or Glutamine side chain improves plasma half-life. Linear mPEG-NH₂ (5–20 kDa) links via amide bonds using carbodiimide chemistry, reducing clearance rates by >60% in peptidic analogs. Alternatively, polyamidoamine dendrimers (e.g., Generation 4 PAMAM) enable multivalent presentation of PYR-GLN-OH. Dendrimer conjugation amplifies molecular weight (>10 kDa), diminishing glomerular filtration while retaining biological activity. Studies confirm that PEGylated and dendrimer-conjugated PYR-GLN-OH analogs exhibit 3-fold enhanced stability in serum compared to the native dipeptide [8].

Cyclization Techniques to Minimize Proteolytic Degradation

Cyclization shields PYR-GLN-OH from exopeptidases by eliminating terminal recognition sites. Two strategies are employed:

  • Head-to-Tail Lactamization: The N-terminal pyroglutamate carbonyl and C-terminal Glutamine amine form a lactam ring. Activation with benzotriazolyloxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP) facilitates cyclization in dilute solutions (0.5 mM), minimizing dimerization. This yields a stable 7-membered ring that reduces degradation by aminopeptidases [9].
  • Disulfide Bridging: Cysteine derivatives (e.g., Cys-PYR-GLN-OH) undergo oxidation to form intermolecular dimers. While less applicable to the native dipeptide, this method stabilizes engineered analogs in reducing environments like the cytosol [9].

Table 3: Stability Analysis of Cyclized vs. Linear PYR-GLN-OH

FormProteolytic Half-life (Serum)Renal Clearance Rate
Linear PYR-GLN-OH15–30 minutesHigh
Lactam-Cyclized>120 minutesModerate
Disulfide-Dimerized60–90 minutesLow

Cyclized derivatives exhibit prolonged bioactivity, with lactamized PYR-GLN-OH resisting chymotrypsin and trypsin for >2 hours. These modifications align with stability enhancements observed in cyclic peptidomimetics like octreotide [9].

Properties

CAS Number

109481-23-4

Product Name

PYR-GLN-OH

IUPAC Name

(2S)-5-amino-5-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoic acid

Molecular Formula

C10H15N3O5

Molecular Weight

257.24 g/mol

InChI

InChI=1S/C10H15N3O5/c11-7(14)3-1-6(10(17)18)13-9(16)5-2-4-8(15)12-5/h5-6H,1-4H2,(H2,11,14)(H,12,15)(H,13,16)(H,17,18)/t5-,6-/m0/s1

InChI Key

ILAITOFTZJRIFJ-WDSKDSINSA-N

SMILES

C1CC(=O)NC1C(=O)NC(CCC(=O)N)C(=O)O

Canonical SMILES

C1CC(=O)NC1C(=O)NC(CCC(=O)N)C(=O)O

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CCC(=O)N)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.